![molecular formula C10H13F3N4 B12962766 (5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, where the formation of the tricyclic core is achieved through the use of specific catalysts and reaction conditions. For instance, the use of trifluoromethylating agents is crucial in introducing the trifluoromethyl group into the molecule .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares structural similarities but differs in its pharmacological profile.
Sulfur compounds: Exhibit different chemical properties and applications.
Uniqueness
The uniqueness of (5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H13F3N4 |
|---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
(5aS,9aR)-1-(trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)9-16-15-8-2-1-6-5-14-4-3-7(6)17(8)9/h6-7,14H,1-5H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
LKTXIWJOFJHQKB-NKWVEPMBSA-N |
Isomerische SMILES |
C1CC2=NN=C(N2[C@H]3[C@@H]1CNCC3)C(F)(F)F |
Kanonische SMILES |
C1CC2=NN=C(N2C3C1CNCC3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


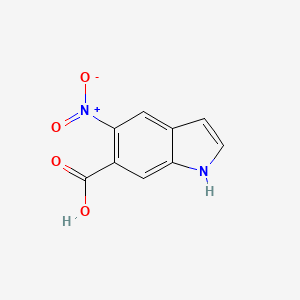
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
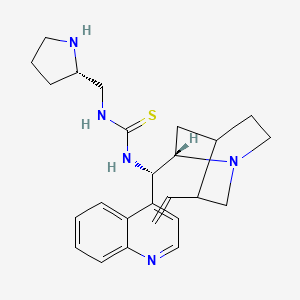
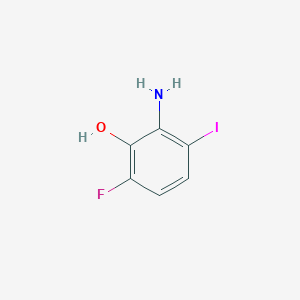
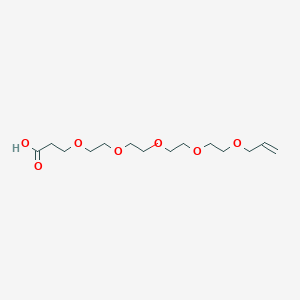

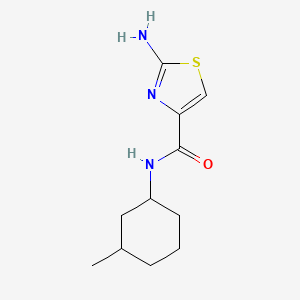
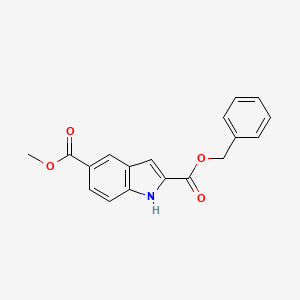
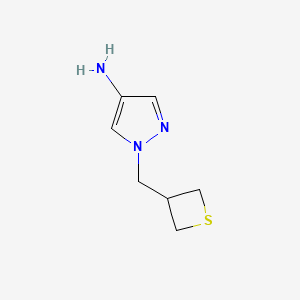
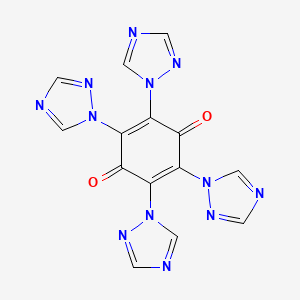
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
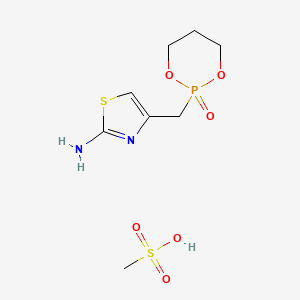
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

